3-Chloro-N-(3-chlorophenyl)-6-methylbenzo[b]thiophene-2-carboxamide 3-Chloro-N-(3-chlorophenyl)-6-methylbenzo[b]thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14960951
InChI: InChI=1S/C16H11Cl2NOS/c1-9-5-6-12-13(7-9)21-15(14(12)18)16(20)19-11-4-2-3-10(17)8-11/h2-8H,1H3,(H,19,20)
SMILES:
Molecular Formula: C16H11Cl2NOS
Molecular Weight: 336.2 g/mol

3-Chloro-N-(3-chlorophenyl)-6-methylbenzo[b]thiophene-2-carboxamide

CAS No.:

Cat. No.: VC14960951

Molecular Formula: C16H11Cl2NOS

Molecular Weight: 336.2 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-N-(3-chlorophenyl)-6-methylbenzo[b]thiophene-2-carboxamide -

Specification

Molecular Formula C16H11Cl2NOS
Molecular Weight 336.2 g/mol
IUPAC Name 3-chloro-N-(3-chlorophenyl)-6-methyl-1-benzothiophene-2-carboxamide
Standard InChI InChI=1S/C16H11Cl2NOS/c1-9-5-6-12-13(7-9)21-15(14(12)18)16(20)19-11-4-2-3-10(17)8-11/h2-8H,1H3,(H,19,20)
Standard InChI Key FSASROMBCHWZIJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC(=CC=C3)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a benzo[b]thiophene core substituted with chlorine at position 3, a methyl group at position 6, and a carboxamide moiety linked to a 3-chlorophenyl group. This arrangement confers planar aromaticity from the benzothiophene system while introducing steric and electronic effects via the substituents.

Quantitative Descriptors

Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC₁₆H₁₁Cl₂NOS
Molecular Weight336.2 g/mol
IUPAC Name3-chloro-N-(3-chlorophenyl)-6-methyl-1-benzothiophene-2-carboxamide
SMILESCC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC(=CC=C3)Cl)Cl
InChIKeyFSASROMBCHWZIJ-UHFFFAOYSA-N
PubChem CID847374

The compound’s moderate molecular weight and balanced lipophilicity (predicted logP ≈ 3.8) suggest favorable membrane permeability, a critical factor in drug design .

Synthesis and Manufacturing

Industrial-Scale Production

The synthesis typically follows a three-step sequence:

  • Cinnamic Acid Chlorination: 3-Chlorocinnamic acid undergoes cyclization with thionyl chloride (SOCl₂) in the presence of 4-dimethylaminopyridine (DMAP), forming 3-chlorobenzo[b]thiophene-2-carbonyl chloride .

  • Amide Coupling: The acyl chloride intermediate reacts with 3-chloroaniline under Schotten-Baumann conditions, yielding the target carboxamide.

  • Crystallization: Crude product is purified via recrystallization from ethanol/water mixtures, achieving >95% purity .

Process Optimization

Comparative studies demonstrate that DMAP catalysis increases yields by 22–35% compared to traditional pyridine-mediated methods, while reducing reaction times from 12 hours to 4 hours . The DMAP hydrochloride byproduct is water-soluble, simplifying waste management in industrial settings .

Biological Activity and Mechanisms

Structure-Activity Relationships (SAR)

  • The 3-chlorophenyl group enhances target affinity by participating in halogen bonding with protein residues (e.g., CYP450 enzymes) .

  • Methyl substitution at position 6 improves metabolic stability, increasing plasma half-life from 1.2 to 3.8 hours in rat pharmacokinetic studies.

Industrial and Research Applications

Pharmaceutical Intermediate

This compound serves as a precursor to kinase inhibitors (e.g., JAK2/STAT3 pathway modulators) and serotonin receptor antagonists. Its chlorine atoms facilitate late-stage functionalization via Suzuki-Miyaura cross-coupling .

Agrochemical Development

In crop protection trials, derivatives demonstrate fungicidal activity against Phytophthora infestans (EC₅₀ = 12 ppm) by inhibiting chitin synthase.

Material Science

Thin films of the compound exhibit photoluminescent quantum yields of 18–22%, suggesting utility in organic light-emitting diodes (OLEDs) .

Comparative Analysis with Structural Analogs

CompoundMolecular WeightKey SubstituentsPrimary Application
3-Chloro-N-(3-iodophenyl)-6-methyl-427.7 g/molIodine at phenyl positionRadiopharmaceuticals
3-Chloro-N-(2-Cl-5-CF₃-phenyl)-404.2 g/molTrifluoromethyl groupAnticancer agents

The 3,3'-dichloro configuration in the subject compound optimizes a balance between potency and solubility, making it preferable for oral drug formulations .

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